![molecular formula C7H12N4O B1517426 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide CAS No. 1175774-02-3](/img/structure/B1517426.png)
5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
Overview
Description
“5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C7H12N4O . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS .
Molecular Structure Analysis
The molecular structure of “5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide” consists of seven carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one oxygen atom .
Chemical Reactions Analysis
5-Amino-pyrazoles, which include “5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide”, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules. They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Physical And Chemical Properties Analysis
“5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide” is a solid at room temperature . Its molecular weight is 168.2 .
Scientific Research Applications
Antitumor Activities
Research has demonstrated the synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides, showcasing their potential in vitro antitumor activities against different human cancer cell lines. These studies highlight the structure-activity relationship (SAR) of these compounds, indicating their significance in developing new anticancer agents (Hafez et al., 2013). Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, with some showing cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further reinforcing the antitumor potential of these compounds (Hassan et al., 2014).
Inhibitory Compounds
Another application involves the creation of potent and selective inhibitors based on a 5-aminopyrazole-4-carboxamide scaffold. These inhibitors target calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, displaying low nanomolar inhibitory potencies and submicromolar activities in cell proliferation assays without being toxic to mammalian cells (Zhang et al., 2014).
Antiviral and Antibacterial Agents
Compounds synthesized from 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide have shown remarkable antiavian influenza virus activity. This suggests their potential application in combating viral infections, especially bird flu influenza (H5N1), through novel mechanisms of action (Hebishy et al., 2020). Moreover, derivatives have exhibited antibacterial activity against a range of bacteria, further indicating the broad spectrum of potential therapeutic applications of these compounds (Panda et al., 2011).
Corrosion Inhibition
The utility of this chemical compound extends to industrial applications, such as corrosion inhibition. Pyranpyrazole derivatives, synthesized using 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, have been identified as effective corrosion inhibitors for mild steel, which is valuable for the industrial pickling process. These findings are backed by experimental and quantum chemical studies, demonstrating the compounds' efficiency and their adsorption behavior on metal surfaces (Dohare et al., 2017).
Mechanism of Action
While the specific mechanism of action for “5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide” is not mentioned in the search results, it’s worth noting that certain pyrazole derivatives have been found to exhibit antifungal activity. For instance, some pyrazole-4-carboxamides have shown inhibition against Alternaria solani and Fusarium oxysporum .
Safety and Hazards
Future Directions
Pyrazole derivatives, including “5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential for further study and development in these fields is significant.
properties
IUPAC Name |
5-amino-1-ethyl-N-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-11-6(8)5(4-10-11)7(12)9-2/h4H,3,8H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZNWFKLYACPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653236 | |
Record name | 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide | |
CAS RN |
1175774-02-3 | |
Record name | 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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